Glyceryl behenate

Description

Properties

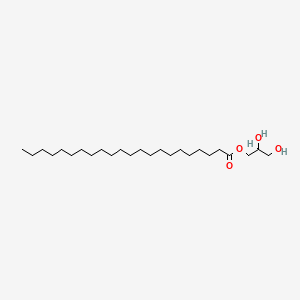

IUPAC Name |

2,3-dihydroxypropyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMWKBLSFKFYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015809 | |

| Record name | 1-Monobehenoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30233-64-8, 77538-19-3, 6916-74-1 | |

| Record name | Glyceryl monobehenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030233648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl behenate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monobehenoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoic acid, ester with 1,2,3-propanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Docosanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL MONOBEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A626UU0W2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceryl behenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Glyceryl Behenate: A Physicochemical Deep Dive for Advanced Drug Delivery

An In-depth Technical Guide for Researchers and Formulation Scientists

Preamble: Beyond an Excipient, A Formulation Cornerstone

To the seasoned formulation scientist, glyceryl behenate, commercially known as Compritol® 888 ATO, is far more than a simple lipidic excipient. It is a versatile and highly functional material whose value lies in its unique physicochemical properties. Its utility spans from a high-performance lubricant in tablet manufacturing to the fundamental building block of sophisticated nanoparticle-based drug delivery systems.[1][2] This guide moves beyond a surface-level overview to provide a detailed, mechanistic understanding of this compound's properties. We will explore how its thermal behavior, solid-state characteristics, and molecular composition are not just passive attributes but active levers that can be manipulated to achieve precise drug delivery objectives, such as sustained release and enhanced bioavailability.[3][4] As a senior application scientist, the goal is not just to describe what it does, but to elucidate why and how it performs, empowering you to unlock its full potential in your formulation development programs.

Molecular Identity and Core Physicochemical Properties

This compound is not a single chemical entity but a carefully controlled mixture of esters derived from the reaction of glycerol and behenic acid (C22), a long-chain fatty acid.[3][5] This mixture predominantly contains glyceryl dibehenate, along with fractions of glyceryl monobehenate and tribehenate.[1][6] This specific compositional blend is fundamental to its performance, particularly its complex thermal and crystalline behavior.[7][8]

The manufacturing process, which involves esterification followed by spray cooling (atomization), yields a fine, white powder with excellent flow and compression properties.[2][9] This process is critical for producing a consistent material with a defined particle size and morphology, which are essential for reproducible performance in pharmaceutical manufacturing.[10]

Table 1: Core Physicochemical Properties of this compound

| Property | Typical Value / Description | Significance in Drug Delivery |

| Chemical Name | Docosanoic acid, mono-, di-, and tri-esters with glycerol | The mixture composition dictates the material's polymorphism and release characteristics.[8] |

| Melting Point | 65–77 °C[9] | Enables use in both hot-melt (e.g., extrusion, granulation) and cold (e.g., direct compression) processes.[10] |

| HLB Value | ~2[6] | Highly lipophilic nature makes it ideal for forming hydrophobic, water-insoluble matrices for sustained release. |

| Physical Form | Fine, white-yellow powder or waxy mass[2][9] | Good flowability and compressibility are advantageous for direct compression tableting. |

| Solubility | Practically insoluble in water and ethanol; soluble in hot chloroform.[9] | Insolubility in aqueous media is the basis for its function in sustained-release and abuse-deterrent formulations.[10] |

| Regulatory Status | Generally Regarded as Safe (GRAS)[9][11] | Widely accepted for use in oral pharmaceutical formulations, with listings in major pharmacopoeias (USP/NF, Ph.Eur., ChP).[10][11] |

graph Glyceryl_Behenate_Composition { layout=neato; node [shape=box, style="rounded,filled", fontname="helvetica", fontcolor="#202124"]; edge [fontname="helvetica", color="#5F6368"];GB [label="this compound\n(Compritol® 888 ATO)", fillcolor="#F1F3F4", pos="0,0!"]; Glycerol [label="Glycerol", fillcolor="#FFFFFF", pos="-2.5,1.5!"]; Behenic_Acid [label="Behenic Acid (C22)", fillcolor="#FFFFFF", pos="2.5,1.5!"];

Mono [label="~18% Monobehenate", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,-1.5!"]; Di [label="~52% Dibehenate\n(Predominant)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-1.5!"]; Tri [label="~28% Tribehenate", fillcolor="#FBBC05", fontcolor="#FFFFFF", pos="3,-1.5!"];

// Edges Glycerol -> GB [label="Esterification"]; Behenic_Acid -> GB; GB -> Mono; GB -> Di; GB -> Tri; }

Caption: Molecular origin of this compound.

The Critical Role of Solid-State Properties: Polymorphism

The single most important—and often overlooked—characteristic governing the stability and performance of this compound is its polymorphism. Like many lipids, it can exist in multiple crystalline forms (polymorphs), each with a distinct molecular arrangement, stability, and melting point. The primary polymorphs encountered are the unstable α form and the more stable sub-α and β forms.[7][12]

The transition between these forms is not merely an academic curiosity; it has profound implications for drug delivery.[3] For instance, a formulation manufactured using a rapid cooling process (melt granulation) might initially form a less stable, higher-energy polymorph.[12] Over time, especially under accelerated stability conditions (e.g., 40°C), this can slowly convert to a more stable, lower-energy form.[13] This "maturation" process can alter the tortuosity of the diffusion pathways within a tablet matrix, leading to a change—typically a slowing—of the drug release profile over the shelf-life of the product.[3][13]

Understanding and controlling this behavior is paramount. The crystallization rate directly influences the formation of these polymorphs.[12][14] A faster crystallization rate tends to favor the formation of metastable forms, whereas slower rates allow for the development of more stable structures.[14] This is why thermal history and processing parameters are critical variables that must be tightly controlled.

Applications in Oral Solid Dosage Forms

Sustained-Release Matrix Systems

The primary application of this compound in tablets is as a matrix-forming agent for sustained drug release.[1][3][15]

Mechanism of Action: When compressed into a tablet, the hydrophobic this compound particles form an inert and insoluble matrix.[10][15] Upon ingestion, gastrointestinal fluids penetrate this matrix, dissolving the embedded active pharmaceutical ingredient (API). The dissolved API then slowly diffuses out through a network of pores and channels.[13][15] Because the lipid matrix itself does not swell or erode, the drug release is governed predominantly by diffusion, often following first-order kinetics.[10] This provides a predictable and reproducible release profile.

Caption: Diffusion-controlled release from an inert matrix.

Causality in Formulation: The choice of co-excipients is critical. Using a water-soluble diluent like lactose creates more porous channels upon its dissolution, leading to a faster drug release rate.[13] Conversely, an insoluble diluent like dibasic calcium phosphate results in a less porous matrix and slower release.[13] Therefore, by modulating the concentration of this compound and the solubility of the chosen diluent, the formulator can precisely tailor the drug release profile.[10][15]

High-Performance Lubrication

In tablet manufacturing, lubrication is necessary to prevent the formulation from sticking to the punches and die wall of the tablet press. While magnesium stearate is the most common lubricant, it is notoriously hydrophobic and can impede tablet disintegration and drug dissolution, especially when used at higher concentrations or with longer blend times.[16]

This compound serves as an effective alternative.[9][16] It provides excellent lubrication, often at concentrations of 1-3%, without forming the undesirable hydrophobic film around the drug particles that is characteristic of magnesium stearate.[16][17] This makes it a superior choice for formulations where rapid dissolution is critical or when compatibility issues with the API are a concern.

Applications in Lipid-Based Nanoparticles (SLNs & NLCs)

This compound is a foundational lipid for the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][18][19] These systems are designed to improve the oral bioavailability of poorly water-soluble drugs.

Role as the Solid Core: In SLNs, this compound constitutes the solid lipid core in which the drug is encapsulated or dissolved.[18] Its high melting point ensures the nanoparticles are solid at body temperature, a defining characteristic of SLNs. The crystalline nature of the lipid core influences both the drug loading capacity and the subsequent release profile. A more perfect crystalline structure can lead to drug expulsion during storage, a challenge that can be mitigated by using blends of lipids to create less-ordered NLCs.

The formulation of these nanoparticles typically involves a hot homogenization process.

Caption: Workflow for SLN preparation via hot homogenization.

Key Performance Parameters: The choice of lipid and surfactants, along with process parameters, directly impacts the critical quality attributes of the SLNs.

Table 2: Typical Performance Parameters for this compound-Based SLNs

| Parameter | Typical Range | Measurement Technique | Rationale / Significance |

| Particle Size | 200 - 500 nm[4][19][20] | Dynamic Light Scattering (DLS) | Size influences in vivo fate, cellular uptake, and dissolution rate (surface area). |

| Polydispersity Index (PDI) | < 0.5[19] | Dynamic Light Scattering (DLS) | Measures the width of the size distribution; a lower PDI indicates a more uniform population. |

| Zeta Potential | -11 to -16 mV[19] | Electrophoretic Light Scattering | Indicates surface charge; a higher absolute value suggests better colloidal stability against aggregation. |

| Entrapment Efficiency | 68 - 90%[19] | Spectrophotometry (after separation) | The percentage of the initial drug amount successfully encapsulated within the nanoparticles. |

Essential Characterization Methodologies: A Protocol-Driven Approach

A robust characterization of any this compound formulation is essential for ensuring its performance and stability. The following protocols represent a self-validating system where the results from each technique provide a more complete picture.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal properties (melting point, enthalpy) of raw this compound and its formulations, and to detect drug-excipient interactions or changes in the drug's physical state.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan.[3] Crimp the pan to seal it. Prepare a similar empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature above the melting point of all components (e.g., 220°C).[14][21]

-

Data Analysis: Record the heat flow versus temperature. The melting of a crystalline material will appear as a sharp endothermic peak.[22]

Expertise & Interpretation:

-

Raw this compound: Expect a sharp endotherm around 70-73°C, confirming its crystalline nature.[22]

-

Drug-Loaded Formulations (SLNs/Tablets): The disappearance or significant broadening and shifting of the drug's characteristic melting peak is a strong indicator that the drug has been molecularly dispersed or converted to an amorphous state within the lipid matrix.[21][23] This is often a desired outcome for enhancing solubility.

-

Polymorphic Transitions: The presence of multiple peaks or shoulders on the main melting endotherm can indicate the presence of different polymorphs.[3][6]

Protocol: Powder X-Ray Diffraction (PXRD)

Objective: To analyze the crystalline structure and identify the specific polymorphic form of this compound in raw materials and final formulations.

Methodology:

-

Sample Preparation: Pack the powder sample into a sample holder, ensuring a flat, even surface.

-

Instrument Setup: Mount the sample holder in the diffractometer.

-

Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a monochromatic X-ray source (typically Cu Kα).

-

Data Analysis: Plot the diffraction intensity versus the 2θ angle. Crystalline materials produce a series of sharp peaks at characteristic angles, which act as a "fingerprint" for a specific crystal lattice.

Expertise & Interpretation:

-

Causality with DSC: PXRD is the definitive technique to confirm what DSC suggests. While DSC shows a thermal event (melting), PXRD identifies the specific crystal structure that is melting.[14]

-

Identifying Polymorphs: Different polymorphs of this compound will produce distinct diffraction patterns.[7][12] By comparing the pattern of a processed sample to reference patterns, one can identify the polymorphic form and monitor for any transitions during stability studies.

-

Drug State: Sharp peaks corresponding to the crystalline drug in the PXRD pattern of a formulation indicate the drug remains crystalline. Their absence suggests conversion to an amorphous or molecularly dispersed state, corroborating DSC findings.[24]

Caption: Integrated workflow for formulation characterization.

Final Synthesis: A Scientist's Perspective

This compound is a powerful tool in the drug delivery arsenal, but its effective use demands a deep understanding of its material science. Its performance is not dictated by its chemical name alone, but by the interplay between its composition, thermal history, and solid-state structure. The polymorphic transitions it undergoes are not a flaw, but a characteristic to be understood and controlled through rational formulation design and process optimization. By leveraging the analytical techniques of DSC and PXRD in tandem, the formulation scientist can move from empirical observation to predictive design, ensuring the development of robust, stable, and effective drug delivery systems.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Chambin, O., & Jannin, V. (2005). Sustained-release lipid matrix with this compound – Compritol® 888 ATO. ResearchGate. Retrieved from [Link]

-

Brubach, J. B., et al. (2007). Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy. PubMed. Retrieved from [Link]

-

Kim, M. S., et al. (2019). Preparation of Sustained Release Tablet with Minimized Usage of this compound Using Post-Heating Method. PubMed. Retrieved from [Link]

-

Treanor, G., et al. (2009). Diluent effects on drug release from sustained release compritol® 888 ATO tablets. Gattefossé. Retrieved from [Link]

-

Brubach, J. B., et al. (2007). Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy. ResearchGate. Retrieved from [Link]

-

Yasir, M., et al. (2020). This compound-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation. SciELO. Retrieved from [Link]

-

Chauhan, I., et al. (2017). Formulation and Evaluation of this compound based Solid Lipid Nanoparticles for the Delivery of Donepezil to Brain through Nasal Route. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

CD Formulation. (n.d.). This compound. Retrieved from [Link]

-

Kumar, S., & Randhawa, J. K. (2011). This compound and Its Suitability for Production of Aceclofenac Solid Lipid Nanoparticles. Journal of the American Oil Chemists' Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry thermograms for this compound,... ResearchGate. Retrieved from [Link]

-

Fengchen Group. (n.d.). What is this compound BP EP USP Pharma Grade - Properties & Specifications. Fengchen Group. Retrieved from [Link]

-

Brubach, J. B., et al. (2007). Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy. ElectronicsAndBooks. Retrieved from [Link]

-

El-Sayed, A. M. A., & Al-Remawi, M. M. (2020). Evolution of the Microstructure of Sustained-release Matrix Tablets during Dissolution and Storage. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Re-Bristol-Myers Squibb Co. (1998). Lubricants for use in tabletting. Google Patents.

-

Negi, J. S., et al. (2013). Development and evaluation of this compound based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique. PubMed. Retrieved from [Link]

-

MDPI. (2023). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. MDPI. Retrieved from [Link]

-

Gattefossé. (n.d.). Sustained drug release. Gattefossé. Retrieved from [Link]

-

Patel, S., & P., K. (2018). Influence of lubricant glycerol dibehenate concentration on dissolution stability and tablet properties. ResearchGate. Retrieved from [Link]

-

Drugs.com. (2025). This compound: What is it and where is it used? Retrieved from [Link]

-

Tatode, A. A., et al. (2022). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. NIH. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Pivette, P., et al. (2014). Polymorphism of glyceryl behenates: From the individual compounds to the pharmaceutical excipient. ResearchGate. Retrieved from [Link]

-

Pivette, P., et al. (2014). Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC analysis of (A) HPL (B) this compound and (C) Blank SLNs (D) Optimized SLNs formulation. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Applications, and Benefits as a Pharmaceutical Excipient and Cosmetic Ingredient. Retrieved from [Link]

- Istanbul Technical University. (2023). Preparation and characterization of glyceryl dibehenate and glyceryl monostearate -based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. Istanbul Technical University.

-

Sheskey, P. J., et al. (n.d.). This compound. Handbook of Pharmaceutical Excipients. Retrieved from [Link]

-

USP. (n.d.). This compound. Retrieved from [Link]

-

EWG Skin Deep. (n.d.). What is this compound. Retrieved from [Link]

-

Martínez-Acevedo, L., et al. (2018). Evaluation of the lubricating effect of magnesium stearate and this compound solid lipid nanoparticles in a direct compression process. PubMed. Retrieved from [Link]

-

ResearchGate. (2023). Preparation and characterization of glyceryl dibehenate and glyceryl monostearate -based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. ResearchGate. Retrieved from [Link]

-

Johnson, W., Jr. (2004). Final report of the amended safety assessment of Glyceryl Laurate, ... This compound, ... and Glyceryl Undecylenate. PubMed. Retrieved from [Link]

-

Klosinska-Meller, E., et al. (2021). Analytical Techniques for the Assessment of Drug-Lipid Interactions and the Active Substance Distribution in Liquid Dispersions of Solid Lipid Microparticles (SLM) Produced de novo and Reconstituted from Spray-Dried Powders. NIH. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - CD Formulation [formulationbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and evaluation of this compound based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phexcom.com [phexcom.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. drugs.com [drugs.com]

- 12. researchgate.net [researchgate.net]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tabletingtechnology.com [tabletingtechnology.com]

- 16. researchgate.net [researchgate.net]

- 17. US5843477A - Lubricants for use in tabletting - Google Patents [patents.google.com]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. pharmaexcipients.com [pharmaexcipients.com]

- 21. rjptonline.org [rjptonline.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Preparation of Sustained Release Tablet with Minimized Usage of this compound Using Post-Heating Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Glyceryl Behenate: A Comprehensive Guide to Synthesis and Characterization for Pharmaceutical Applications

An In-depth Technical Guide:

Introduction: The Role of Glyceryl Behenate in Modern Pharmaceutics

Defining this compound

This compound is a crucial lipid excipient in the pharmaceutical industry, valued for its versatility and safety.[1][2] Chemically, it is not a single compound but a well-defined mixture of esters formed from glycerol and behenic acid, a C22 saturated fatty acid. The mixture is primarily composed of glyceryl dibehenate (the diester), with significant fractions of monobehenate and tribehenate.[1][3][4] This specific composition is critical to its functionality. Commercially, it is widely known under trade names such as Compritol® 888 ATO.[5][6] It presents as a fine, white to off-white waxy solid with a characteristic melting range between 65°C and 77°C.[7][8]

Significance in Pharmaceutical Development

The utility of this compound spans a wide array of applications in oral solid dosage forms. Its inert and water-insoluble nature makes it an exemplary candidate for multiple roles:

-

Sustained-Release Matrix Former: It can form a lipid matrix that controls the release of water-soluble active pharmaceutical ingredients (APIs).[1][2][9]

-

Tablet and Capsule Lubricant: It is a highly effective lubricant, often superior to traditional choices like magnesium stearate, as its lubricating properties are less affected by mixing time and speed, which can preserve tablet hardness.[10]

-

Taste Masking and API Protection: It is used as a hot-melt coating agent to mask unpleasant tastes or protect sensitive APIs from environmental degradation.[2][10]

-

Lipid Nanoparticle Formulation: It is a key component in the formulation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), advanced drug delivery systems designed to enhance the bioavailability of poorly soluble drugs.[1][11]

Given its critical role, ensuring the batch-to-batch consistency of this compound through controlled synthesis and rigorous characterization is paramount for successful drug product development.

Synthesis of this compound: A Focus on Purity and Control

Guiding Principles: Controlling the Ester Distribution

The therapeutic efficacy and manufacturing performance of a this compound-based formulation are directly tied to the precise ratio of mono-, di-, and triglycerides. This distribution is dictated by the synthesis conditions. The primary goal is to achieve a product that meets pharmacopeial specifications, such as those defining the content of 1-monoglycerides to be between 12.0% and 18.0%.[8]

Primary Synthesis Route: Direct Esterification

The most robust and industrially scalable method for producing pharmaceutical-grade this compound is the direct esterification of behenic acid with glycerol.[2][12]

Expertise & Experience Insight: A key advantage of this method, particularly for pharmaceutical applications, is the ability to proceed without a catalyst.[2][12] Traditional acid catalysts (e.g., p-toluenesulfonic acid) can lead to unwanted side reactions and introduce impurities that are difficult to remove. A catalyst-free process simplifies purification, reduces the generation of chemical waste (the "three wastes"), and yields a product with a higher purity profile, which is essential for an excipient.[12]

The reaction is a dehydration esterification, where water is removed to drive the reaction toward the formation of esters. The molar ratio of behenic acid to glycerol is a critical process parameter; an excess of behenic acid is typically used to favor the formation of di- and triglycerides.[12]

Diagram 1: this compound Synthesis & Purification Workflow

Caption: Complementary techniques for comprehensive this compound analysis.

Compositional Analysis: Quantifying the Glyceride Mixture

GC is a cornerstone technique for quantifying the glyceride composition.

Trustworthiness Insight: Direct injection of glycerides is not feasible due to their low volatility and high molecular weight. Therefore, a derivatization step is mandatory. The hydroxyl groups are converted into more volatile trimethylsilyl (TMS) ethers using an agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). [13]This ensures the compounds can traverse the GC column and be detected reliably.

Experimental Protocol 3.1.1: GC Analysis (Adapted from USP)

-

Sample Preparation: Dissolve approximately 22 mg of this compound in 1 mL of toluene. [14][15]2. Derivatization: Add a derivatizing agent (e.g., 0.4 mL of 0.2 N methanolic (m-trifluoromethylphenyl) trimethylammonium hydroxide or MSTFA) to the sample solution. [13][14][15]Allow the reaction to proceed at room temperature for at least 30 minutes.

-

GC Conditions:

-

Injector: Split/splitless, 340°C.

-

Column: A high-temperature capillary column suitable for glyceride analysis (e.g., Agilent Select Biodiesel for Glycerides). [13] * Oven Program: A temperature gradient is used, starting around 50°C and ramping up to ~380°C to elute mono-, di-, and triglycerides in order of increasing molecular weight. [13] * Detector: Flame Ionization Detector (FID) at 380°C.

-

-

Analysis: The percentage of each glyceride (mono-, di-, tri-) is calculated based on the relative peak areas compared to internal standards (e.g., butanetriol and tricaprin) and a reference standard.

Expertise & Experience Insight: ¹H NMR offers a powerful, calibration-free alternative to GC for compositional analysis. [16]It can simultaneously quantify not only the main glyceride classes but also their positional isomers (e.g., 1-monoglyceride vs. 2-monoglyceride), free fatty acids, and residual glycerol, providing a more complete chemical profile from a single experiment. [16]

Table 2: Key ¹H NMR Chemical Shifts for this compound Components (in CDCl₃)

| Component | Functional Group | Chemical Shift (ppm) | Multiplicity |

| All Acyl Groups | Terminal –CH₃ | 0.88–0.92 | Triplet |

| Bulk –(CH₂)n– | 1.22–1.37 | Multiplet | |

| α-CH₂ (to C=O) | 2.50–2.30 | Triplet | |

| Glycerol Moiety | 1-Monoglyceride (1-MG) | –CH₂– (at C1, C3) | ~3.70 |

| 1,2-Diglyceride (1,2-DG) | –CH– (at C2) | ~5.10 | |

| Triglyceride (TG) | –CH₂– (at C1, C3) | ~4.30 | |

| Source: Adapted from general lipid ¹H NMR data.[16][17] |

Physicochemical and Solid-State Characterization

DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information on its thermal properties.

Expertise & Experience Insight: For this compound, the DSC thermogram is a fingerprint of its crystalline quality. A sharp, narrow endothermic peak indicates a highly crystalline material with a well-defined melting point (typically ~73°C). [18]A broad peak or a lower melting point can suggest the presence of impurities or a less ordered crystalline (or amorphous) state. This is vital in formulation, as incorporating an API into the lipid matrix often results in a depression of the melting point and a decrease in the enthalpy of fusion, indicating drug solubilization within the matrix. [19] Experimental Protocol 3.2.1: Standard DSC Methodology

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 100°C) at a controlled rate, typically 10°C/min. [9]4. Data Analysis: Determine the onset temperature, peak maximum (melting point), and the integrated peak area (enthalpy of fusion, ΔH).

XRD is the definitive technique for analyzing the crystalline structure of materials.

Trustworthiness Insight: The stability and release characteristics of a lipid-based formulation can be significantly impacted by the polymorphism of the excipient. [7]XRD confirms the long-range crystalline order of this compound and can distinguish between its different polymorphic forms (e.g., α, sub-α), which possess different packing arrangements and thermodynamic stabilities. [5][7][9]The rate of cooling during synthesis can influence which polymorph is formed, with slower cooling rates sometimes producing multiple lamellar phases. [9]

FTIR provides information on the molecular conformation and the presence of specific chemical bonds. [5]It is a rapid and non-destructive technique for identity confirmation.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | O-H Stretch | Hydroxyl groups (from mono/diglycerides, glycerol) |

| 2917, 2849 | C-H Asymmetric & Symmetric Stretch | Alkyl chains (–CH₂) |

| ~1740 | C=O Stretch | Ester carbonyl |

| ~1470 | C-H Bend (Scissoring) | Alkyl chains (–CH₂) |

| ~1100 | C-O Stretch | Ester linkage |

| Source: Adapted from general spectra of glycerides and fatty acid esters.[20][21] |

Quality Control Specifications

Beyond structural characterization, a set of standard quality control tests ensures the material meets pharmacopeial requirements for purity and quality.

Table 4: Summary of Typical Pharmacopeial Specifications

| Parameter | Typical Limit | Significance |

| Acid Value | ≤ 4.0 mg KOH/g | Measures residual free behenic acid. [22][23] |

| Saponification Value | 145 - 165 mg KOH/g | Relates to the average molecular weight of the esters. [22][23] |

| Iodine Value | ≤ 3.0 g I₂/100 g | Confirms the saturated nature of the fatty acid chains. [22][23] |

| Free Glycerol | ≤ 1.0% | Measures residual unreacted glycerol. [22] |

| Water Content | ≤ 1.0% | Important for chemical and physical stability. [22] |

Conclusion

This compound is a high-performance pharmaceutical excipient whose functionality is intrinsically linked to its chemical composition and solid-state properties. A successful application in drug development relies on sourcing or synthesizing material with a consistent and well-defined glyceride profile. The catalyst-free direct esterification method offers a reliable route to high-purity material. A comprehensive characterization strategy, employing a combination of chromatographic (GC), spectroscopic (NMR, FTIR), and thermal (DSC, XRD) techniques, is not merely a quality control exercise but a fundamental requirement for understanding the material's behavior and ensuring the development of robust, stable, and effective pharmaceutical products.

References

- Brubach, J.B., et al. (2007). Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy. Elsevier.

- Brubach, J.B., et al. (2007). Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy. PubMed.

- SpecialChem. (2021).

- Google Patents. (N.D.). CN103102267A - Preparation method of pharmaceutic adjuvant grade this compound.

- ResearchGate. (N.D.). Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy | Request PDF.

- Gattefossé. (N.D.). Compritol® 888 ATO.

- Pharma Grade. (N.D.).

- ResearchGate. (N.D.). Differential scanning calorimetry thermograms for this compound,... | Download Scientific Diagram.

- ResearchGate. (N.D.). X-ray diffraction (XRD) patterns of the used solid lipid (this compound).

- USP. (N.D.).

- ResearchGate. (N.D.). DSC analysis of (A) HPL (B) this compound and (C) Blank SLNs (D).

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (N.D.). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.

- Wikipedia. (N.D.).

- CD Formulation. (N.D.). This compound.

- Paudel, A., et al. (2020). Quantitative Chemical Profiling of Commercial Glyceride Excipients via 1H NMR Spectroscopy. PMC - NIH.

- American Pharmaceutical Review. (N.D.). Compritol® 888 ATO from Gattefossé. American Pharmaceutical Review.

- Gattefossé. (2018). TECHNICAL DATA SHEET - COMPRITOL 888 CG ATO.

- Gattefossé. (N.D.). Compritol® 888 ATO Brochure.

- Negi, J.S., et al. (2013). Development and evaluation of this compound based solid lipid nanoparticles (SLNs)

- Ataman Kimya. (N.D.). This compound.

- National Center for Biotechnology Information. (N.D.).

- USP-NF. (N.D.).

- Chromatography Forum. (2007). HPLC Assay of glycerol dibehenate.

- Cosmetic Ingredients Guide. (2024).

- Biosynth. (N.D.).

- NIH PubMed Central. (N.D.).

- Electronic Code of Federal Regulations (eCFR). (N.D.). 21 CFR 184.

- Semantic Scholar. (1995). JCPDS—International Centre for Diffraction Data round robin study of silver behenate.

- ResearchGate. (N.D.). Enzymatic method for the synthesis of glyceryl monosterate | Request PDF.

- Benchchem. (N.D.).

- Agilent Technologies, Inc. (2011). Analysis of Free and Total Glycerol in B-100 Biodiesel Methyl Esters Using Agilent Select Biodiesel for Glycerides. Agilent Technologies.

- ResearchGate. (N.D.). ATR-FTIR absorption spectra for: A – technical glycerine, B –...

- USP29-NF24. (N.D.).

- Semantic Scholar. (N.D.). Fourier transform infrared and near-infrared spectroscopic methods for the detection of toxic Diethylene Glycol (DEG) contaminant in glycerin based cough syrup. Semantic Scholar.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - CD Formulation [formulationbio.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. This compound [doi.usp.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. specialchem.com [specialchem.com]

- 7. researchgate.net [researchgate.net]

- 8. phexcom.com [phexcom.com]

- 9. Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compritol® 888 ATO ⋅ Gattefossé [gattefosse.com]

- 11. Development and evaluation of this compound based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN103102267A - Preparation method of pharmaceutic adjuvant grade this compound - Google Patents [patents.google.com]

- 13. agilent.com [agilent.com]

- 14. This compound [drugfuture.com]

- 15. pharmacopeia.cn [pharmacopeia.cn]

- 16. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Fourier transform infrared and near-infrared spectroscopic methods for the detection of toxic Diethylene Glycol (DEG) contaminant in glycerin based cough syrup | Semantic Scholar [semanticscholar.org]

- 22. daltosur.com [daltosur.com]

- 23. eCFR :: 21 CFR 184.1328 -- this compound. [ecfr.gov]

polymorphism and crystallinity of glyceryl behenate studies

An In-Depth Technical Guide to the Polymorphism and Crystallinity of Glyceryl Behenate

Authored by: A Senior Application Scientist

Foreword

This compound, commercially known as Compritol® 888 ATO, is a cornerstone excipient in modern pharmaceutical development. Valued for its roles as a lubricant, a matrix former in sustained-release tablets, and a lipid core in nanoparticle systems, its performance is inextricably linked to its solid-state properties.[1][2][3][4] However, the true mastery of this versatile material lies not just in its application, but in a profound understanding of its polymorphic and crystalline behavior. The ability of this compound to exist in multiple crystalline forms, each with distinct physicochemical properties, presents both challenges and opportunities. Uncontrolled polymorphic transitions can compromise product stability and alter drug release kinetics, while deliberate manipulation of its crystalline state can optimize formulation performance.

This guide moves beyond a simple recitation of facts. It is designed for the practicing researcher and drug development professional, offering a synthesized narrative grounded in field-proven insights. We will dissect the causality behind experimental choices, present self-validating analytical protocols, and provide a comprehensive framework for controlling and characterizing the solid state of this compound to ensure robust, reliable, and effective drug product development.

The Molecular Foundation: Composition and Its Link to Polymorphism

This compound is not a single chemical entity but a carefully controlled mixture of esters derived from behenic acid and glycerol.[3] A typical composition consists of approximately 12-20% monobehenin, 50-54% dibehenin, and 28-32% tribehenin.[1][5][6] This compositional heterogeneity is the primary driver of its complex thermal and structural behavior.

The causality is direct: the individual components do not simply contribute their properties to the whole. Instead, they interact, influencing how the lipid molecules pack into a crystal lattice. Of particular importance is the monobehenin content. Studies have shown that a threshold concentration of at least 10% monobehenin is necessary to achieve the characteristic structural organization and thermal behavior of commercial this compound.[5][6] This component is critical for the co-existence of different sub-cell packings that define its polymorphic landscape.[5] Therefore, any processing step or interaction with other excipients that might sequester the monoglyceride fraction can fundamentally alter the solid-state behavior of the entire matrix.[5]

The Polymorphic Landscape of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. For lipids like this compound, these forms are primarily classified based on the packing of their long hydrocarbon chains, known as the sub-cell structure. The principal polymorphs encountered are the α, sub-α, and β' forms, ordered from least to most stable.

-

α (Alpha) Form: This is a metastable polymorph characterized by a hexagonal sub-cell packing. It has the lowest packing density and melting point. Because of its disordered structure, it can accommodate a higher amount of guest molecules (i.e., APIs), but its thermodynamic instability makes it prone to transitioning into more stable forms over time, which can lead to drug expulsion.[2][7][8]

-

Sub-α Form: This form exhibits a pseudo-hexagonal or orthorhombic sub-cell arrangement. It represents an intermediate state of order and stability.[6][9]

-

β' (Beta Prime) Form: This is a more stable polymorph with a denser orthorhombic sub-cell packing. Its formation is favored by slower crystallization rates.

-

β (Beta) Form: The most stable polymorph, characterized by a triclinic sub-cell. While common in pure triglycerides, its formation in the complex mixture of this compound is less predominant but can be induced under specific thermal conditions.

These forms are not isolated but exist in a dynamic relationship governed by thermodynamics and kinetics. The transformation pathway typically follows Ostwald's Rule of Stages, proceeding from the least stable to the most stable form.

Caption: Thermodynamic and kinetic pathways of this compound polymorphism.

Core Analytical Techniques for Solid-State Characterization

A multi-faceted analytical approach is non-negotiable for accurately characterizing the polymorphic state of this compound. Each technique provides a unique piece of the puzzle, and their combined use creates a self-validating system of analysis.

Differential Scanning Calorimetry (DSC)

Causality & Expertise: DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, it is the primary tool for identifying thermal events like melting and solid-solid transitions. Each polymorph has a characteristic melting point and enthalpy of fusion; the unstable α form melts at a lower temperature than the more stable forms.[10] DSC allows us to quantify the thermal history and stability of the material. A sharp, high-temperature endotherm typically indicates a more stable, crystalline form, while broader peaks or those at lower temperatures can signify the presence of metastable forms or a less ordered structure.[11]

Experimental Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 100 °C at a controlled rate (e.g., 10 °C/min). This constitutes the "first heat" and reveals the sample's state "as-is".[9][12]

-

Hold at 100 °C for 5 minutes to erase all thermal history.

-

Cool the sample back to a starting temperature (e.g., 0 °C or 25 °C) at a controlled rate (e.g., 10 °C/min). This step is critical as the cooling rate dictates the polymorphic form that recrystallizes.[12]

-

Ramp the temperature again from the starting temperature to 100 °C at 10 °C/min. This "second heat" shows the properties of the recrystallized form under controlled conditions.

-

-

Atmosphere: Conduct the analysis under an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

-

Data Analysis: Identify the onset temperature, peak maximum, and enthalpy (area under the peak) for all endothermic (melting, transitions) and exothermic (crystallization) events.

Powder X-Ray Diffraction (PXRD)

Causality & Expertise: While DSC detects thermal transitions, PXRD provides definitive structural identification. It measures the scattering of X-rays by the crystal lattice, producing a diffraction pattern that is a unique fingerprint of a specific polymorphic form.[13][14] The long-range order is assessed in the Small-Angle X-ray Scattering (SAXS) region, revealing the lamellar stacking distance, while the short-range order (sub-cell packing) is determined in the Wide-Angle X-ray Scattering (WAXS) region. The hexagonal packing of the α form gives a single, strong WAXS peak around 21.5° 2θ, whereas the more complex orthorhombic packing of the β' and sub-α forms results in multiple distinct peaks in this region.[9]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently pack the powder sample into a sample holder, ensuring a flat, even surface. Avoid excessive force, which could induce polymorphic transformations.

-

Instrument Setup: Use a diffractometer with Cu Kα radiation.

-

Scan Parameters:

-

WAXS: Scan a 2θ range from 10° to 40° to analyze the sub-cell structure.

-

SAXS (if available): Scan a 2θ range from 1° to 10° to analyze the lamellar structure.

-

Use a step size of ~0.02° and a dwell time appropriate to obtain a good signal-to-noise ratio.

-

-

Data Analysis: Identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the obtained pattern to reference diffractograms for known polymorphs of this compound.

The Power of Coupled Techniques: Simultaneous DSC-XRD

Causality & Expertise: The most powerful insights are gained when techniques are coupled. By mounting a DSC cell in a synchrotron X-ray beam, it is possible to acquire XRD patterns simultaneously as the sample undergoes thermal transitions in the DSC.[9][12][15] This eliminates ambiguity. For example, if a small endotherm is observed in the DSC, simultaneous XRD can definitively confirm whether it corresponds to a subtle solid-solid polymorphic transition (a change in the diffraction pattern) or another phenomenon. This approach allows for the direct correlation of thermal events with structural changes in real-time.[9]

Caption: Workflow for coupled DSC-XRD analysis.

Data Summary: Characteristic Analytical Signatures

| Polymorphic Form | Sub-Cell Packing | Key WAXS Peaks (approx. 2θ) | Typical Melting Onset (DSC) |

| α (Alpha) | Hexagonal | Single strong peak at ~21.5° | ~55-60 °C |

| Sub-α / β' | Orthorhombic | Multiple peaks, often near 21.3° and 24.5° | ~65-72 °C |

| β (Beta) | Triclinic | More complex, distinct pattern | > 72 °C |

Note: Exact values can vary with composition, purity, and analytical conditions.

Impact on Pharmaceutical Formulations

Understanding the polymorphism of this compound is not an academic exercise; it has profound, practical consequences for drug product performance.

Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs)

In these formulations, this compound forms the solid lipid core. The manufacturing process, often involving a hot homogenization followed by rapid cooling, tends to produce the metastable α-form.[1][13]

-

Causality of Drug Loading: The less-ordered α-form has more imperfections in its crystal lattice, which can accommodate a larger amount of the drug molecule.[7]

-

Trustworthiness Issue - Stability: Upon storage, the α-form will tend to transition to the more stable β' form. This process perfects the crystal lattice, reducing the space available for the drug and leading to drug expulsion from the nanoparticle. This can compromise content uniformity and lead to unexpected release profiles. Mixing the lipid with oils to form NLCs can disrupt the lattice organization and mitigate some of these issues.[2][8]

Sustained-Release Matrix Tablets

When used as a matrix-forming agent, this compound creates a lipidic network through which the drug must diffuse.

-

Causality of Drug Release: The tortuosity and integrity of this network are dictated by the crystalline state of the lipid. Changes in polymorphism during storage, particularly under accelerated stability conditions (e.g., 40°C), can alter the crystalline lattice.[9] This was once thought to be a major risk for changes in drug release kinetics.[9]

-

Field-Proven Insight: While the potential for change exists, extensive studies have demonstrated that for many formulations, drug release variation from this compound tablets after storage is not primarily due to polymorph changes, suggesting the macro-structure of the tablet matrix is robust.[9] However, this cannot be assumed and must be verified for each specific formulation. The lubricant concentration itself can also impact dissolution stability.[16]

Conclusion and Recommendations

The polymorphic behavior of this compound is a critical quality attribute that must be thoroughly understood and controlled throughout the drug development lifecycle. Its complex nature, driven by its multi-component composition, necessitates a rigorous, multi-technique analytical approach.

As a Senior Application Scientist, my core recommendations are:

-

Establish a Baseline: Fully characterize the "as-received" raw material using DSC and PXRD to understand its initial polymorphic state.

-

Simulate Processing Conditions: Use controlled DSC cycles (heating and, most importantly, cooling) to understand how your manufacturing process's thermal profile will influence the final crystalline form.

-

Validate with Structure: Always confirm the identity of polymorphs with PXRD. Do not rely on DSC thermal data alone. For critical investigations, leverage coupled DSC-XRD.

-

Challenge Your Formulation: Incorporate the API and other excipients into your analyses to understand how they impact the lipid's crystallization behavior.

-

Prioritize Stability: Conduct solid-state characterization as a key part of accelerated stability studies to ensure that no detrimental polymorphic transitions occur over the product's shelf-life.

By embracing this detailed, mechanistic approach, researchers can harness the full potential of this compound, transforming a potential liability into a predictable and powerful tool for advanced drug delivery.

References

-

Pivette, P., et al. (2014). Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient. Chemistry and Physics of Lipids, 183, 191-203. [Link]

-

Souto, E. B., et al. (2006). Polymorphic behaviour of Compritol® 888 ATO as bulk lipid and as SLN and NLC. Journal of Microencapsulation, 23(4), 417-433. [Link]

-

Bunjes, H. (2010). Lipid nanoparticles for the delivery of poorly water-soluble drugs. Journal of Pharmacy and Pharmacology, 62(11), 1637-1645. (Note: While not directly in the search results, this is a foundational concept represented by sources like[7] and[2] which discuss lattice disruption).

-

Souto, E. B., & Müller, R. H. (2006). Polymorphic behaviour of Compritol® 888 ATO as bulk lipid and as SLN and NLC. PubMed, PMID: 16854817. [Link]

-

Mehnert, W., & Mäder, K. (2001). Solid lipid nanoparticles: production, characterization and applications. Advanced Drug Delivery Reviews, 47(2-3), 165-196. (Note: Represents the general knowledge in the field as seen in sources like[8]).

-

Brubach, J. B., et al. (2007). Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy. International Journal of Pharmaceutics, 336(2), 248-256. [Link]

-

ResearchGate. (n.d.). Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy. Request PDF. [Link]

-

ResearchGate. (n.d.). Polymorphism of glyceryl behenates: From the individual compounds to the pharmaceutical excipient. Request PDF. [Link]

-

Negi, J. S., et al. (2013). Development and evaluation of this compound based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique. AAPS PharmSciTech, 14(2), 856-864. [Link]

-

Yasir, M., et al. (2020). This compound-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

-

ResearchGate. (n.d.). X-ray diffraction (XRD) patterns of the used solid lipid (this compound...). Scientific Diagram. [Link]

-

University of Porto Institutional Repository. (n.d.). Polymorphic behaviour of Compritol (R) 888 ATO as bulk lipid and as SLN and NLC. [Link]

-

ElectronicsAndBooks. (n.d.). Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy. [Link]

-

Chawla, V., & Saraf, S. A. (2010). This compound and Its Suitability for Production of Aceclofenac Solid Lipid Nanoparticles. Journal of the American Oil Chemists' Society, 88, 569-577. [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry thermograms for this compound,... Scientific Diagram. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press. (Note: Represented by general knowledge source[4]).

-

Farmacevtski Vestnik. (2018). Influence of lubricant glycerol dibehenate concentration on dissolution stability and tablet properties. 69, 161-162. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Polymorphic behaviour of Compritol888 ATO as bulk lipid and as SLN and NLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. phexcom.com [phexcom.com]

- 5. Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Polymorphic behaviour of Compritol®888 ATO as bulk lipid and as SLN and NLC | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and evaluation of this compound based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

An In-depth Technical Guide to the Thermal Analysis of Glyceryl Behenate Using DSC and TGA

Abstract

Glyceryl behenate, a versatile lipid excipient, is a cornerstone in the development of a wide array of pharmaceutical dosage forms, notably for sustained-release applications and as a lubricant.[1] Its functionality is intrinsically linked to its thermal behavior and solid-state properties. This guide provides a comprehensive exploration of the thermal analysis of this compound, employing the synergistic techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We delve into the fundamental principles of these analytical methods, present detailed, field-tested experimental protocols, and interpret the resulting data to elucidate the critical physicochemical characteristics of this indispensable excipient. This document is intended for researchers, scientists, and drug development professionals seeking to leverage thermal analysis for the robust characterization of this compound in their formulation development endeavors.

Introduction: The Pivotal Role of this compound in Pharmaceutical Formulations

This compound, commercially available under trade names such as Compritol® 888 ATO, is a mixture of mono-, di-, and tribehenate esters of glycerol.[1][2] Its appeal in the pharmaceutical industry stems from its solid, waxy nature at room temperature, a defined melting range (typically 65°C to 77°C), and its GRAS (Generally Regarded as Safe) status.[3] These properties make it an excellent candidate for various applications, including:

-

Sustained-Release Matrix Former: this compound can form a solid matrix that controls the release of water-soluble drugs.[1]

-

Lubricant in Tablet and Capsule Manufacturing: It provides effective lubrication during the compaction process.[1][3]

-

Lipidic Coating Agent: It can be used as a hot-melt coating to modify drug release or protect sensitive active pharmaceutical ingredients (APIs).[1]

-

Component of Lipid-Based Nanoparticles: It is utilized in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1][4]

The performance of this compound in these roles is highly dependent on its solid-state characteristics, particularly its polymorphism.[2][5][6] Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different forms can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact the final drug product's performance and bioavailability.[7]

Thermal analysis techniques, specifically DSC and TGA, are indispensable tools for characterizing these critical attributes.[8][9][10] They provide a comprehensive thermal profile, enabling the identification of polymorphs, the determination of thermal stability, and the assessment of purity.[8][11]

Foundational Principles: DSC and TGA in Pharmaceutical Analysis

DSC and TGA are complementary thermal analysis techniques that provide unique insights into the thermal properties of materials.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature or time, while both are subjected to a controlled temperature program.[12] This technique is highly sensitive to thermal events that involve a change in enthalpy, such as:

-

Melting and Crystallization: DSC can precisely determine the melting point and enthalpy of fusion, as well as the crystallization temperature and enthalpy.[8] For this compound, this is crucial for identifying its different polymorphic forms, which exhibit distinct melting endotherms.[13]

-

Polymorphic Transitions: Solid-solid transitions between different crystalline forms can be detected as endothermic or exothermic events.[2]

-

Glass Transitions: For amorphous or partially amorphous materials, DSC can identify the glass transition temperature (Tg), which is a critical parameter for stability.[7][14]

-

Purity Determination: The presence of impurities can lead to a broadening and depression of the melting peak, which can be used to estimate the purity of a substance.[11]

-

Drug-Excipient Compatibility: DSC is a valuable screening tool to assess the potential for interactions between an API and excipients like this compound.[9][15]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is instrumental in determining:

-

Thermal Stability and Decomposition: TGA identifies the temperature at which a material begins to decompose, providing a measure of its thermal stability.[7][8][16]

-

Moisture and Volatile Content: The mass loss at lower temperatures can be quantified to determine the amount of water or residual solvents present in the sample.[8][9][11]

-

Compositional Analysis: TGA can be used to determine the composition of multi-component systems by observing distinct mass loss steps corresponding to the decomposition of individual components.

By using these techniques in tandem, a comprehensive understanding of the thermal behavior of this compound can be achieved, ensuring its suitability and predicting its performance in a pharmaceutical formulation.[7][8]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, ensuring the generation of accurate and reproducible data.

DSC Analysis of this compound

Objective: To determine the melting behavior, identify polymorphic forms, and assess the thermal history of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Experimental Workflow:

Caption: TGA experimental workflow for this compound analysis.

Detailed Steps:

-

Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into an open TGA pan (alumina or platinum). An open pan allows for the free escape of any evolved gases.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a controlled rate of 10°C/min. This temperature range is sufficient to observe the complete decomposition of this compound.

-

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a non-reactive environment.

Data Interpretation and Expected Results

Interpreting DSC Thermograms

The DSC thermogram of this compound will typically show a sharp endothermic peak corresponding to its melting. The onset temperature of this peak is taken as the melting point. The area under the peak is the enthalpy of fusion (ΔH), which is a measure of the energy required to melt the sample and is related to its crystallinity.

-

Polymorphism: Different polymorphic forms of this compound will exhibit different melting points and enthalpies of fusion. [2][5]The presence of multiple peaks or shoulders on the main melting endotherm in the first heating scan may indicate the presence of multiple polymorphs. The second heating scan, after controlled cooling, can help to identify the most stable polymorphic form under those specific conditions.

-

Thermal History: The first heating scan reflects the thermal history of the sample, including any processing conditions it has undergone. The second heating scan, after erasing the thermal history, provides a more standardized thermal profile.

Table 1: Typical DSC Data for this compound

| Parameter | First Heating Scan | Second Heating Scan | Significance |

| Onset of Melting (°C) | Variable (e.g., 68-72°C) | Consistent (e.g., 70-74°C) | Indicates melting point and potential polymorphic differences. |

| Peak Melting Temp (°C) | Variable (e.g., 70-75°C) | Consistent (e.g., 73-77°C) | Reflects the temperature of maximum melting rate. |

| Enthalpy of Fusion (J/g) | Variable | Consistent | Proportional to the degree of crystallinity. |

Note: The exact values can vary depending on the specific grade of this compound and the experimental conditions.

Interpreting TGA Thermograms

The TGA thermogram of this compound will show a stable baseline at lower temperatures, followed by a significant mass loss at higher temperatures, indicating decomposition.

-

Thermal Stability: The onset temperature of decomposition is a key indicator of the thermal stability of the material. For this compound, decomposition typically begins above 200°C.

-

Volatile Content: Any mass loss observed at temperatures below the decomposition onset (e.g., below 150°C) can be attributed to the loss of moisture or other volatile impurities.

Table 2: Typical TGA Data for this compound

| Temperature Range | Mass Loss (%) | Interpretation |

| 30°C - 150°C | Typically < 1% | Loss of moisture and other volatiles. |

| > 200°C | Significant mass loss | Onset of thermal decomposition. |

Applications in Drug Development

The thermal analysis data for this compound is critical for several aspects of pharmaceutical development:

-

Excipient Qualification: DSC and TGA are essential for verifying the identity, purity, and quality of incoming batches of this compound.

-

Formulation Development: Understanding the melting and crystallization behavior is crucial for manufacturing processes that involve heating and cooling, such as hot-melt extrusion and spray congealing.

-

Polymorph Screening: DSC can be used to screen for different polymorphic forms of this compound that may arise during processing and storage, which can impact drug release and stability. [2][5][6]* Drug-Excipient Compatibility Studies: Co-analyzing a physical mixture of the API and this compound using DSC can reveal any interactions that may affect the stability or performance of the drug product. [9][15]* Stability Studies: TGA can be used to assess the thermal stability of this compound and formulations containing it, helping to establish appropriate storage conditions and shelf life. [11][17][18]

Conclusion

DSC and TGA are powerful, complementary analytical techniques that provide invaluable information about the thermal properties of this compound. A thorough understanding of its melting behavior, polymorphism, and thermal stability is paramount for the successful development of robust and effective pharmaceutical products. The experimental protocols and interpretation guidelines presented in this technical guide offer a systematic and scientifically sound approach to the thermal analysis of this critical pharmaceutical excipient, empowering researchers and formulation scientists to make informed decisions throughout the drug development lifecycle.

References

-

Brubach, J. B., et al. (2007). Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy. Journal of Physics: Condensed Matter, 19(20), 205118. Available at: [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]

-

Pivette, P., et al. (2014). Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient. Journal of Pharmaceutical Sciences, 103(6), 1747-1756. Available at: [Link]

-

Wesolowski, M., & Rojek, B. (2021). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Processes, 9(8), 1439. Available at: [Link]

-

Gattefossé. (n.d.). Compritol® 888 ATO. Available at: [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

-

European Pharmaceutical Review. (n.d.). Principles of Differential Scanning Calorimetry (DSC). Available at: [Link]

-

NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Available at: [Link]

-

Lin, S. Y. (2021). Current and Potential Applications of Simultaneous DSC-FTIR Microspectroscopy for Pharmaceutical Analysis. Journal of Food and Drug Analysis, 29(2), 193-211. Available at: [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry thermograms for this compound.... Available at: [Link]

-

ResearchGate. (n.d.). DSC analysis of (A) HPL (B) this compound and (C) Blank SLNs (D).... Available at: [Link]

-

Mettler-Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Available at: [Link]

-

Singh, I., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics, 14(4), 844. Available at: [Link]

-

Wesolowski, M., & Rojek, B. (2021). Validation of the DSC method. ResearchGate. Available at: [Link]

-

Zielińska, A., et al. (2023). Thermal Analysis in the Evaluation of Solid Lipid Microparticles in the Form of Aqueous Dispersion and Fine Powder. International Journal of Molecular Sciences, 24(24), 17460. Available at: [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

-

Wikipedia. (n.d.). This compound. Available at: [Link]

-

Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica, 13(3), 208. Available at: [Link]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.

-

Bunjes, H., et al. (2007). Stability of lipid excipients in solid lipid nanoparticles. Advanced Drug Delivery Reviews, 59(6), 377-386. Available at: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. phexcom.com [phexcom.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. tsijournals.com [tsijournals.com]

- 17. mdpi.com [mdpi.com]

- 18. Stability of lipid excipients in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Glyceryl Behenate: An In-depth Technical Guide for Pharmaceutical Development

Introduction: The Critical Role of Glyceryl Behenate in Modern Pharmaceutics